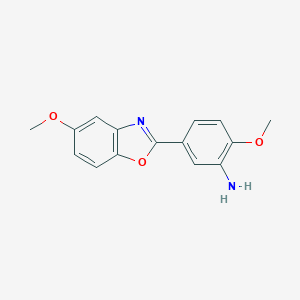![molecular formula C19H23N3O B509576 (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine CAS No. 878441-22-6](/img/structure/B509576.png)
(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a molecular formula of C21H25N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine typically involves the reaction of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-aminophenylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl)amine
- (4-[4-(4-Propylbenzoyl)piperazin-1-yl]phenyl)amine
- (4-[4-(4-Butylbenzoyl)piperazin-1-yl]phenyl)amine
Uniqueness
(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine is unique due to its specific ethyl substitution on the benzoyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-15-3-5-16(6-4-15)19(23)22-13-11-21(12-14-22)18-9-7-17(20)8-10-18/h3-10H,2,11-14,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNYDJMEZIPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)
![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)
![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)
![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)
![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)
![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)
![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)
methanone](/img/structure/B509566.png)
![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)
![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)

![(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509574.png)
![[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509575.png)
![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)
